![molecular formula C6H6N4 B136131 吡咯并[2,1-f][1,2,4]三嗪-4-胺 CAS No. 159326-68-8](/img/structure/B136131.png)
吡咯并[2,1-f][1,2,4]三嗪-4-胺
描述
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound features a fused bicyclic structure comprising a pyrrole ring and a triazine ring. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with hydrazine derivatives under specific conditions to form the triazine ring.
Synthesis via Bromohydrazone: Another method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine with tetracyanoethylene oxide to form triazinium dicyanomethylide, which is then converted to pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines under specific conditions to yield pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Types of Reactions:
Oxidation: Pyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with substituted functional groups based on the reagents used.
科学研究应用
作用机制
Target of Action
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It primarily targets kinases , which are enzymes that play a crucial role in the regulation of cell functions . These targets are particularly relevant in the context of cancer therapy, where dysregulated kinases contribute to disease progression .
Mode of Action
The compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The exact nature of this interaction and the resulting changes are complex and depend on the specific kinase being targeted .
Biochemical Pathways
The inhibition of kinases by Pyrrolo[2,1-f][1,2,4]triazin-4-amine affects various biochemical pathways. These pathways are involved in critical cellular processes such as proliferation, differentiation, and division . By disrupting these pathways, the compound can exert its therapeutic effects .
Pharmacokinetics
It has been observed that compounds with similar structures exhibit low rates of glucuronidation, indicating higher metabolic stability
Result of Action
The result of the action of Pyrrolo[2,1-f][1,2,4]triazin-4-amine is the disruption of cellular processes regulated by kinases . This disruption can lead to the death of cancer cells, thereby contributing to the treatment of the disease . The compound’s action can also result in the inhibition of viral replication, as seen in its use as an antiviral drug .
生化分析
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its broad range of biological activities . For instance, it is an integral part of several kinase inhibitors . Kinases are enzymes that play a pivotal role in cellular processes such as signal transduction, cell division, and metabolism. The interaction between Pyrrolo[2,1-f][1,2,4]triazin-4-amine and these enzymes can influence their activity, leading to changes in cellular functions .
Cellular Effects
Pyrrolo[2,1-f][1,2,4]triazin-4-amine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to inhibit kinases, which can lead to alterations in signal transduction pathways within the cell . This can result in changes in gene expression and cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of action of Pyrrolo[2,1-f][1,2,4]triazin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to inhibit kinases, which are enzymes that play a crucial role in cellular processes . By inhibiting these enzymes, Pyrrolo[2,1-f][1,2,4]triazin-4-amine can alter cellular functions .
Metabolic Pathways
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, which can influence metabolic flux or metabolite levels
相似化合物的比较
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its fused bicyclic structure and diverse biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Pyrrolo[2,1-f][1,2,4]triazine-based Inhibitors: Compounds such as avapritinib and remdesivir, which contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used as kinase inhibitors and antiviral agents.
Other Heterocyclic Compounds: Compounds with similar heterocyclic structures but different functional groups and biological activities.
属性
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXQZSDPSOPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439872 | |
| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-68-8 | |
| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives and what are the downstream effects of this interaction?
A: Research indicates that Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives exhibit potent inhibitory activity against specific kinases. For example, BMS-645737 acts as a potent and selective antagonist of vascular endothelial growth factor receptor-2 (VEGFR-2) [, ]. This inhibition disrupts angiogenesis, a process crucial for tumor growth and progression. Similarly, other derivatives have been identified as potent and selective inhibitors of PI3Kδ, a key enzyme involved in cell growth, survival, and proliferation [, ].
Q2: What are the key metabolic pathways involved in the biotransformation of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?
A: Studies on BMS-645737 reveal that its metabolism involves a complex interplay of oxidation and conjugation reactions []. The 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, leading to the formation of a carboxylic acid, which can be further conjugated with taurine. Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and subsequent sulfation. Interestingly, the pyridin-5-yl group demonstrates species-specific conjugation, with direct glucuronidation observed in dog, monkey, and human hepatocytes, and an unusual N-acetylglucosamine conjugation identified in monkeys [].
Q3: How does the structure of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives influence their activity and selectivity towards specific targets?
A: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications within the Pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold affect activity and selectivity. Research has focused on exploring various substitutions on the pyrrole and triazine rings, as well as modifications to the linker groups connecting these core structures. These alterations can significantly impact target binding affinity, cellular potency, and selectivity profiles [, ].
Q4: What are the implications of the observed metabolic pathways and SAR findings on the development of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as potential drug candidates?
A: Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, identifying species-specific metabolic pathways, such as the N-acetylglucosamine conjugation observed in monkeys [], is essential for selecting appropriate preclinical models and interpreting study results. Moreover, elucidating SAR allows for the design of compounds with improved potency, selectivity, and metabolic stability, leading to enhanced efficacy and reduced potential for adverse effects.
Q5: Have any preclinical studies been conducted to evaluate the in vivo efficacy of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?
A: Preclinical studies have demonstrated the in vivo activity of BMS-645737, confirming its potent VEGFR-2 inhibitory activity in animal models [, ]. These findings support the therapeutic potential of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, warranting further investigation in clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



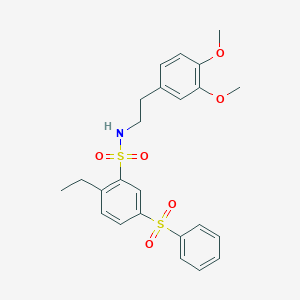
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

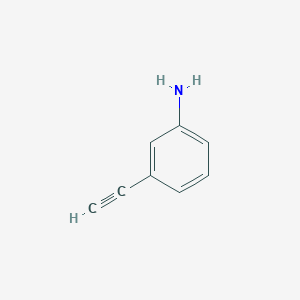
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
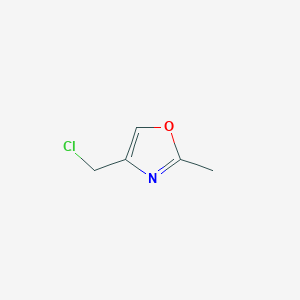
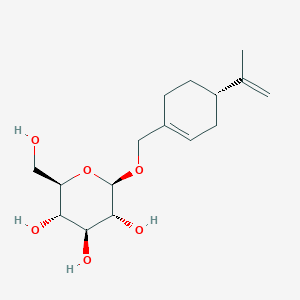
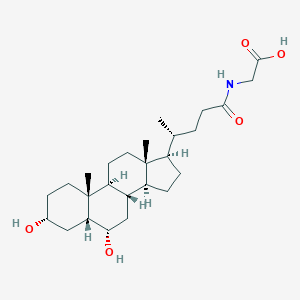
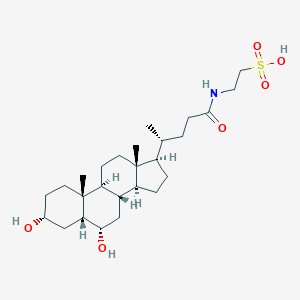
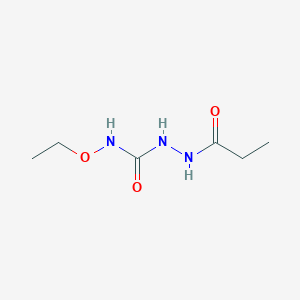
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
